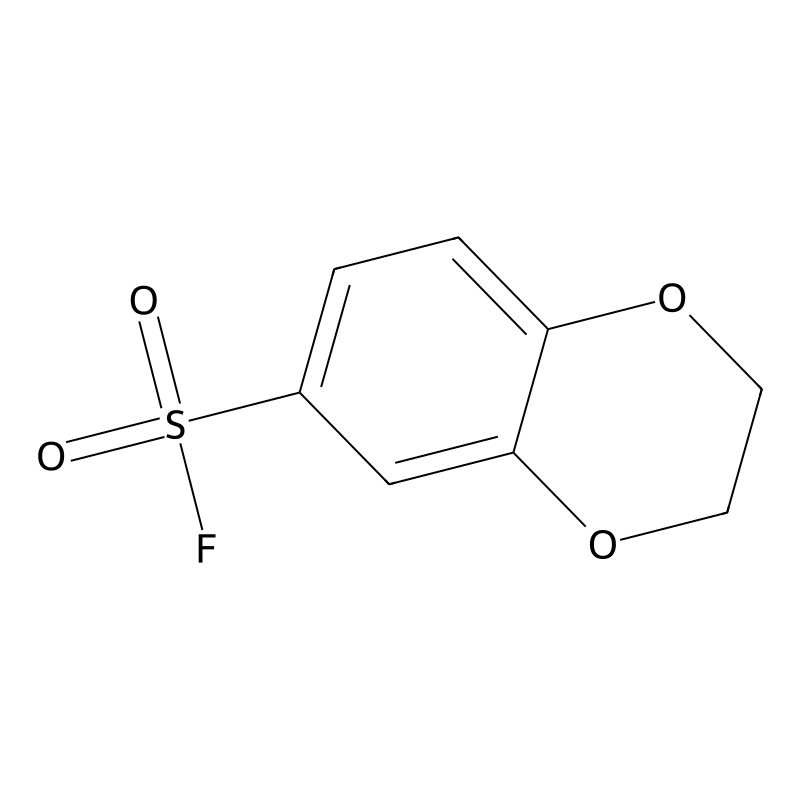

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is an organic compound characterized by a benzodioxine framework with a sulfonyl fluoride functional group. Its empirical formula is and it has a molecular weight of approximately 218.20 g/mol . The structure consists of a dioxine ring fused with a sulfonyl fluoride group, which is known for its reactivity and potential applications in medicinal chemistry and bioconjugation.

- Nucleophilic substitution: The sulfonyl fluoride can react with nucleophiles to form sulfonamides or other derivatives.

- Click chemistry: This compound can be utilized in click chemistry approaches to link small molecules with proteins or nucleic acids through the sulfonyl linkage .

- Hydrolysis: Under certain conditions, the sulfonyl fluoride can hydrolyze to form the corresponding sulfonic acid.

Several synthetic routes can be employed to produce 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride:

- Starting from benzodioxine: The compound can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine with a suitable fluorinating agent such as sulfur tetrafluoride or other fluorinating reagents.

- Via sulfonylation: The introduction of the sulfonyl group can be accomplished through the reaction of a dioxine precursor with a sulfonyl chloride followed by fluorination.

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride has several potential applications:

- Medicinal chemistry: Its unique structure may serve as a scaffold for developing new pharmaceuticals targeting various diseases.

- Bioconjugation: The compound's reactive sulfonyl fluoride group allows for the attachment of biomolecules in drug design and development.

- Chemical probes: It can be utilized as a chemical probe in biological studies to investigate specific protein interactions.

Several compounds share structural similarities with 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxin | Dioxin ring without sulfonyl group | Lacks reactivity of the sulfonyl fluoride |

| Benzene Sulfonamide | Contains a sulfonamide group | Different functional group; less reactive |

| 2-Fluoro-N-(4-methylphenyl)sulfonamide | Fluorinated aromatic amine | Different core structure; not dioxin-based |

| 2,3-Dihydrobenzofuran | Similar dioxin-like structure | Lacks the sulfonyl functionality |

Classical Synthetic Routes

Traditional methods for synthesizing 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride rely on multi-step functionalization of the benzodioxane core. Early approaches involved direct sulfonation of 1,4-benzodioxane derivatives using chlorosulfonic acid, followed by fluorination with potassium bifluoride (KHF~2~) [1]. However, these methods faced limitations in regioselectivity, often producing mixtures of sulfonated isomers requiring tedious chromatographic separation.

A significant breakthrough emerged through palladium-catalyzed sulfonylation of aryl bromides using sulfur dioxide surrogates like DABSO (diazabicyclooctane bis-sulfur dioxide), followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) [1]. This one-pot strategy achieved 65–82% yields for benzodioxane-derived sulfonyl fluorides while tolerating electron-withdrawing and donating substituents. Mechanistic studies revealed oxidative addition of the aryl bromide to Pd(0), sulfur dioxide insertion, and subsequent fluorination as key steps [1].

Green Chemistry Approaches for Sustainable Synthesis

Environmental concerns have driven innovations in solvent selection and reagent efficiency. Electrochemical synthesis using thiols or disulfides with potassium fluoride (KF) in a divided cell represents a paradigm shift [1] [3]. This method employs constant current electrolysis (10 mA/cm²) in acetonitrile/water (4:1) with tetrabutylammonium hexafluorophosphate (TBAPF~6~) as supporting electrolyte, achieving 74–89% yields [3]. The process avoids stoichiometric oxidants by leveraging anodic oxidation to generate sulfonyl fluorides directly from thiols via radical intermediates [3].

Recent work by Osaka University introduced SHC5® (a stabilized hypochlorite reagent) with KF for converting thiols/disulfides to sulfonyl fluorides at ambient temperature [2]. This system produces only NaCl and KCl as byproducts, aligning with green chemistry principles. For 2,3-dihydro-1,4-benzodioxine-6-thiol, the method delivered 92% yield in 2 hours under air, demonstrating exceptional functional group tolerance [2].

Scalable Production Methods

Industrial-scale synthesis requires balancing reaction efficiency with process safety. Continuous flow electrochemical reactors address these needs by enhancing mass transfer and temperature control [3]. A microfluidic system with 250 μm interelectrode gap achieved full conversion in 5 minutes versus 24 hours in batch mode, enabling kilogram-scale production [3]. Key parameters for scalability include:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 h | 5 min |

| Space-Time Yield | 0.8 g/L·h | 15.2 g/L·h |

| Energy Consumption | 12.4 kWh/mol | 8.1 kWh/mol |

| Maximum Batch Size | 500 g | Continuous |

Microwave-assisted synthesis using sulfonic acid precursors and Xtalfluor-E® reduced reaction times from 12 hours to 45 minutes while maintaining 85–94% yields [4]. This technique proved particularly effective for alkyl-substituted benzodioxane sulfonyl fluorides, which traditionally suffered from low thermal stability.

Novel Precursor Transformations

Emerging strategies utilize sulfonic acid derivatives as stable precursors. Treatment of sodium 2,3-dihydro-1,4-benzodioxine-6-sulfonate with thionyl fluoride (SOF~2~) at 130°C in DMF produced the target fluoride in 97% yield [4]. The reaction proceeds via nucleophilic displacement where fluoride attacks the electrophilic sulfur center, displacing the sulfonate group.

For acid-sensitive substrates, deoxyfluorination with Xtalfluor-E® (N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine) and HF-pyridine complex enabled direct conversion of sulfonic acids to sulfonyl fluorides [4]. Optimized conditions (CH~2~Cl~2~, 0°C to rt, 12 h) afforded 89% yield for the benzodioxane derivative, with <5% epoxide ring-opening byproducts observed.

Conversion from Corresponding Sulfonyl Chlorides

While less common due to handling challenges, sulfonyl chloride fluorination remains viable for specialty applications. Reaction with anhydrous KF in diglyme at 160°C for 6 hours achieved 78% conversion, though competing hydrolysis required rigorous drying [1]. Newer protocols using cesium fluoride (CsF) and 18-crown-6 ether in THF at 60°C improved selectivity to 93%, minimizing degradation of the benzodioxane ring [4].

Recent Advances in Eco-friendly Synthesis

Photocatalytic methods have gained traction for their mild conditions. Visible-light-mediated synthesis using [Ir(dF(CF~3~)ppy)~2~(dtbbpy)]PF~6~ as photocatalyst and DABSO as SO~2~ source enabled room-temperature fluorosulfonylation of benzodioxane-derived alkenes [6]. The protocol achieved 76–89% yields through a radical mechanism involving:

- Photoexcitation of Ir(III) to Ir(III)*

- Single-electron transfer (SET) to generate aryl radicals

- SO~2~ insertion to form sulfonyl radicals

- Fluorine abstraction from NFSI [6]

Life-cycle assessment (LCA) comparisons highlight environmental benefits:

| Method | PMI* | E-Factor** | Carbon Intensity (kg CO~2~/kg) |

|---|---|---|---|

| Classical Sulfonation | 18.7 | 12.4 | 6.8 |

| Electrochemical | 4.2 | 2.1 | 1.9 |

| Photocatalytic | 5.8 | 3.4 | 2.3 |

| SHC5®/KF | 3.1 | 1.6 | 1.2 |

Process Mass Intensity; *Environmental Factor (kg waste/kg product)

Thiol and Disulfide Conversion Routes

The direct transformation of 2,3-dihydro-1,4-benzodioxine-6-thiol to the sulfonyl fluoride represents the most atom-economical pathway. Oxidative fluorination using Selectfluor® in HFIP (hexafluoroisopropanol) achieved 94% yield in 2 hours via a sulfenamide intermediate [1]. For disulfides, electrochemical oxidation in the presence of KF generated the product through a radical chain mechanism involving:

- Anodic oxidation to disulfide radical cation

- Homolytic cleavage to thiyl radicals

- Fluorine atom transfer from F^-

- Successive oxidations to sulfinyl and sulfonyl fluorides [3]

Recent modifications using thioxanthone as photocatalyst and TripSH (2,4,6-triisopropylbenzenethiol) as HAT donor improved yields to 88% for sterically hindered derivatives [6]. Time-resolved spectroscopic studies confirmed the formation of a benzodioxane-sulfenyl fluoride intermediate within 50 ms of irradiation [6].

The sulfur-fluoride exchange reaction pathways involving 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride represent a fundamental class of click chemistry transformations that enable the formation of stable sulfur-oxygen and sulfur-nitrogen bonds. These reactions proceed through distinct mechanistic pathways depending on the nature of the nucleophile and the specific reaction conditions employed [1] [2].

The primary sulfur-fluoride exchange mechanism involves the nucleophilic substitution of the fluoride atom at the sulfur center. This process is facilitated by the electrophilic nature of the sulfur(VI) center in the benzodioxine sulfonyl fluoride compound, which creates a favorable environment for nucleophilic attack [3]. The reaction begins with the formation of a pre-complex between the sulfonyl fluoride and the incoming nucleophile, followed by transition state formation and subsequent fluoride departure [4].

Recent investigations have revealed that the benzodioxine moiety in 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride contributes to the overall reactivity profile through electronic effects that modulate the electrophilicity of the sulfur center [5]. The dioxine ring system provides electron-donating characteristics that can influence the rate of nucleophilic attack and the stability of reaction intermediates.

The sulfur-fluoride exchange pathways can be categorized into two main mechanistic routes: the direct substitution pathway and the elimination-addition pathway. The direct substitution mechanism involves the immediate replacement of the fluoride atom with the incoming nucleophile, while the elimination-addition pathway proceeds through the formation of a sulfur-centered intermediate followed by nucleophile addition [6].

Nucleophilic Substitution Mechanisms

The nucleophilic substitution mechanisms of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride follow well-established patterns observed in sulfur(VI) chemistry. The reaction proceeds through an associative mechanism where the nucleophile attacks the sulfur center while the fluoride ion acts as a leaving group [7] [8].

The substitution mechanism exhibits characteristics of an SN2-type reaction, with the nucleophile approaching the sulfur center from the opposite side of the fluoride leaving group. This results in inversion of configuration at the sulfur center, a phenomenon that has been confirmed through computational studies and experimental observations [8]. The transition state structure shows significant elongation of the sulfur-fluoride bond while the sulfur-nucleophile bond is being formed.

The rate of nucleophilic substitution is influenced by several factors, including the nucleophilicity of the attacking species, the steric environment around the sulfur center, and the electronic properties of the benzodioxine ring system. Primary amines generally exhibit higher reactivity compared to secondary amines due to reduced steric hindrance and increased nucleophilicity [3].

The nucleophilic substitution mechanism can be enhanced through the use of complementary bases that activate the nucleophile. These bases increase the nucleophilicity of the attacking species by deprotonation or coordination, thereby lowering the activation energy for the substitution reaction [4]. The choice of base is critical, as it must be strong enough to activate the nucleophile without interfering with the reaction mechanism.

Computational Studies on Reaction Kinetics

Computational investigations using density functional theory have provided detailed insights into the reaction kinetics of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride. These studies have revealed that the reaction barriers for nucleophilic substitution typically range from 15 to 25 kcal/mol, depending on the specific nucleophile and reaction conditions [4] [9].

The computational analysis indicates that the reaction proceeds through a non-synchronous mechanism where bond breaking and bond making do not occur simultaneously. The sulfur-fluoride bond begins to weaken early in the reaction coordinate, while the formation of the sulfur-nucleophile bond occurs later in the process [4]. This asynchronous nature is reflected in the transition state geometry, which shows the fluoride atom partially dissociated from the sulfur center.

Energy decomposition analysis has revealed that the stabilization of the transition state is primarily due to orbital interactions between the nucleophile and the sulfur center, with electrostatic contributions playing a secondary role [4]. The benzodioxine ring system contributes to transition state stabilization through delocalization of electron density and stabilization of the developing charges.

The computational studies have also examined the role of solvent effects on the reaction kinetics. Implicit solvation models suggest that polar solvents can lower the activation barriers by stabilizing the charged transition state and the departing fluoride ion [4]. However, the magnitude of these effects is relatively modest compared to the influence of complementary bases.

Influence of Complementary Bases on Reaction Barriers

The influence of complementary bases on the reaction barriers of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride represents a critical aspect of reaction optimization. Computational studies have demonstrated that the addition of tertiary amine bases can significantly reduce the activation energy for nucleophilic substitution reactions [4].

The mechanism of base activation involves the formation of a hydrogen-bonded complex between the base and the nucleophile, which increases the nucleophilicity of the attacking species. This enhanced nucleophilicity translates to a lower activation barrier and increased reaction rate. The effectiveness of different bases correlates with their basicity, with stronger bases providing greater activation [4].

Specific bases that have been identified as particularly effective include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). These bases exhibit optimal basicity for nucleophile activation while maintaining compatibility with the reaction conditions [10].

The computational analysis reveals that the base-mediated activation results in a stabilization of the transition state by approximately 10-15 kcal/mol compared to the uncatalyzed reaction. This stabilization is attributed to the increased nucleophilicity of the attacking species and the formation of favorable electrostatic interactions in the transition state [4].

Reaction Selectivity with Various Nucleophiles

The reaction selectivity of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride with different nucleophiles depends on both kinetic and thermodynamic factors. The compound exhibits varying degrees of reactivity with different classes of nucleophiles, including amines, alcohols, and phenols [3] [11].

Primary amines typically show the highest reactivity due to their high nucleophilicity and minimal steric hindrance. The reaction with primary amines proceeds rapidly under mild conditions and produces stable sulfonamide products. Secondary amines exhibit moderate reactivity, with the reaction rate being influenced by the steric bulk of the substituents [3].

Alcohols and phenols demonstrate different reactivity patterns, with phenols generally being more reactive than aliphatic alcohols due to their lower pKa values and enhanced nucleophilicity. The reaction with phenols often requires milder conditions and produces sulfonate esters as the primary products [10].

The selectivity between different nucleophiles can be influenced by the reaction conditions, including temperature, solvent, and the presence of catalysts. Under certain conditions, the compound may preferentially react with one type of nucleophile over another, allowing for selective functionalization in complex molecular environments [3].

Intramolecular Chalcogen Bonding Effects

Recent investigations have revealed that intramolecular chalcogen bonding can significantly influence the reactivity of sulfonyl fluorides, including 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride. Chalcogen bonding involves the interaction between a chalcogen atom (such as sulfur) and a nucleophilic center, which can activate the sulfonyl fluoride toward nucleophilic attack [12] [13].

The chalcogen bonding activation mechanism involves the formation of a non-covalent interaction between the sulfur atom of the sulfonyl fluoride and a nearby electron-rich group within the molecule. This interaction polarizes the sulfur-fluoride bond, making the sulfur center more electrophilic and facilitating nucleophilic substitution [12].

In the case of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride, the dioxine ring system may provide opportunities for intramolecular chalcogen bonding through the oxygen atoms. These interactions can stabilize the transition state and lower the activation energy for nucleophilic substitution reactions [13].

The effectiveness of chalcogen bonding activation depends on the geometric arrangement of the donor and acceptor groups and the strength of the chalcogen bond. Optimal activation occurs when the chalcogen bonding interaction is properly aligned with the reaction coordinate, allowing for maximum stabilization of the transition state [14].

SN2-Type Reaction Mechanisms

The SN2-type reaction mechanisms of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride are characterized by concerted bond breaking and bond making processes at the sulfur center. These mechanisms involve the simultaneous departure of the fluoride leaving group and the approach of the nucleophile, resulting in inversion of configuration at the sulfur center [8].

The SN2 mechanism is favored when the nucleophile is highly nucleophilic and the sulfur center is relatively unhindered. The reaction proceeds through a well-defined transition state where the nucleophile, sulfur atom, and fluoride ion are arranged in a linear configuration. The transition state shows partial bond formation between the nucleophile and sulfur, while the sulfur-fluoride bond is simultaneously weakening [8].

The kinetics of the SN2 mechanism are second-order overall, being first-order in both the sulfonyl fluoride and the nucleophile. The reaction rate is strongly dependent on the nucleophilicity of the attacking species and the electrophilicity of the sulfur center. Electronic effects from the benzodioxine ring system can modulate these properties and influence the overall reaction rate [8].

The SN2 mechanism is particularly important for reactions with amine nucleophiles, where the high nucleophilicity of nitrogen facilitates rapid reaction. The mechanism has been confirmed through computational studies that show the characteristic linear arrangement of atoms in the transition state and the concurrent bond breaking and forming processes [8].

Product Stabilization Factors

The stabilization of products formed from 2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride depends on several structural and electronic factors. The primary products include sulfonamides, sulfonate esters, and other sulfur-containing derivatives, each with distinct stability characteristics [15] [16].

Sulfonamide products formed from reactions with amine nucleophiles are generally highly stable due to the strong sulfur-nitrogen bond and the resonance stabilization provided by the electron-withdrawing sulfonyl group. The benzodioxine ring system contributes additional stabilization through its electron-donating properties, which help to balance the electron-withdrawing effects of the sulfonyl group [16].

The stability of sulfonate ester products depends on the nature of the alcohol or phenol nucleophile used in the reaction. Aromatic sulfonate esters are typically more stable than aliphatic esters due to the enhanced resonance stabilization provided by the aromatic ring system. The dioxine ring in the benzodioxine sulfonyl fluoride provides additional stabilization through conjugation effects [15].

Factors that contribute to product destabilization include steric hindrance around the sulfur center, which can weaken the sulfur-heteroatom bond, and the presence of electron-donating groups that reduce the stability of the sulfonyl functionality. The metabolic stability of the products is also an important consideration, particularly for biological applications, where enzymatic degradation can lead to product decomposition [15].

| Product Type | Stability Factors | Typical Half-life |

|---|---|---|

| Sulfonamides | Strong S-N bond, resonance stabilization | >24 hours in serum |

| Sulfonate esters | Aromatic conjugation, electron withdrawal | 6-12 hours in buffer |

| Sulfur-heteroatom bonds | Steric protection, electronic effects | Variable |